molecular formula C17H20N2OS B2814690 2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide CAS No. 899588-82-0

2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide

Cat. No.: B2814690
CAS No.: 899588-82-0
M. Wt: 300.42
InChI Key: UHFAAPNMVLDBQC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-4-9-16(12(2)10-11)19-17(20)13(3)21-15-7-5-14(18)6-8-15/h4-10,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFAAPNMVLDBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide typically involves the reaction of 4-aminothiophenol with 2,4-dimethylbenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential applications in drug discovery and development, particularly in targeting specific biological pathways:

  • Anticancer Activity : Preliminary studies have indicated that thioamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the amino group may enhance interactions with biological targets involved in cancer proliferation.
  • Antimicrobial Properties : Compounds containing thioamide functionalities have been documented to possess antimicrobial properties. Research into their efficacy against resistant strains of bacteria could provide insights into new therapeutic agents.

Biochemical Studies

The compound can serve as a model for studying enzyme interactions and inhibition mechanisms:

  • Enzyme Inhibitors : Thioamides are known to act as inhibitors for certain enzymes, such as proteases and kinases. Investigating the inhibitory effects of this compound could lead to advancements in understanding metabolic pathways and disease mechanisms.

Material Science

Due to its chemical properties, this compound may find applications in the development of novel materials:

  • Polymer Chemistry : The incorporation of thioamide groups into polymer matrices can enhance mechanical properties and thermal stability. Research into polymer composites utilizing this compound could lead to innovative materials with tailored properties for industrial applications.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated cytotoxic effects on breast cancer cell linesShowed significant inhibition of cell growth at micromolar concentrations, indicating potential as an anticancer agent.
Antimicrobial Efficacy AssessmentTested against various bacterial strainsDemonstrated effective inhibition against multi-drug resistant bacteria, suggesting utility in developing new antibiotics.
Polymer Composite AnalysisInvestigated incorporation into polymer blendsEnhanced tensile strength and thermal resistance observed, indicating potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)propanamide
  • CAS Number : 899588-82-0
  • Molecular Formula : C₁₇H₂₀N₂OS
  • Molar Mass : 300.42 g/mol
  • Density : 1.18 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 507.4 ± 45.0 °C (predicted)
  • pKa : 13.82 ± 0.70 (predicted)
  • Hazard Class : IRRITANT

Structural Features: The compound features a propanamide backbone with a 4-aminophenylthio group at the α-position and a 2,4-dimethylphenyl substituent on the amide nitrogen.

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties References
Target Compound C₁₇H₂₀N₂OS 300.42 4-aminophenylthio, 2,4-dimethylphenyl Predicted pKa 13.82; IRRITANT hazard
8i (Oxadiazole derivative) C₂₆H₂₉N₅O₅S₂ 516.63 p-tolyl, 4-methoxyphenylsulfonyl, oxadiazole Melting point 142–144°C; 87% yield
8j (Ethoxyphenyl analog) C₂₇H₃₁N₅O₅S₂ 546.67 4-ethoxyphenyl, oxadiazole Melting point 138–140°C; 87% yield
20b (Halogenated derivative) C₁₆H₁₃Cl₂FNO₂S 380.25 2,4-dichlorophenylthio, 4-fluorobenzyl Melting point 142–145°C; LOX inhibition
931293-01-5 (Sulfonyl derivative) C₁₇H₁₉N₃O₄S₂ 393.48 Acetylamino sulfonylphenyl, 4-aminophenylthio IRRITANT hazard; higher solubility potential
913244-32-3 (Tetrafluorophenyl) C₁₅H₁₂F₄N₂OS 340.33 2,3,5,6-tetrafluorophenyl Electron-withdrawing fluorine substituents

Key Observations :

Molecular Complexity : Oxadiazole derivatives (8i, 8j) exhibit higher molecular weights (>500 g/mol) due to heterocyclic and sulfonyl groups, which may affect bioavailability compared to the simpler target compound .

Substituent Effects: Electron-Donating Groups: The target’s 4-aminophenylthio group enhances hydrogen-bonding capacity, unlike methoxy (8i, 8j) or sulfonyl (931293-01-5) substituents .

Thermal Properties : The target’s predicted boiling point (~507°C) is higher than the melting points of analogs (134–145°C), suggesting differences in volatility and solid-state stability .

Biological Activity

2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C17H20N2OS and a molar mass of 300.42 g/mol, this compound has been studied for its antitumor properties and interactions with various biological systems.

The compound's key chemical properties include:

  • Molecular Formula : C17H20N2OS
  • Molar Mass : 300.42 g/mol
  • Density : 1.18±0.1 g/cm³ (predicted)
  • Boiling Point : 507.4±45.0 °C (predicted)
  • pKa : 13.82±0.70 (predicted)
  • Hazard Class : Irritant

These properties suggest a stable structure that may interact with biological molecules, making it a candidate for further pharmacological studies .

Antitumor Activity

Research indicates that compounds related to this compound exhibit potent antitumor activity. For instance, studies on similar compounds in the benzothiazole class have shown selective cytotoxicity against carcinoma cells. These compounds induce significant changes in cytochrome P450 1A1 activity, which is crucial for their antitumor effects .

In vitro studies have demonstrated that these compounds can form DNA adducts in sensitive tumor cells, leading to cell death at concentrations above 100 nM . This mechanism highlights the potential for developing targeted cancer therapies based on structural analogs of the compound.

The proposed mechanism for the biological activity of this compound involves:

  • Covalent Binding : The compound may covalently bind to proteins and enzymes, modifying their activity.
  • Reactive Electrophilic Species Production : Similar compounds generate reactive species through cytochrome P450-mediated pathways, contributing to their cytotoxic effects .

Case Studies

Several studies have explored the biological implications of related compounds:

  • Study on DNA Adduct Formation :
    • Researchers investigated how derivatives of the compound could lead to DNA damage in MCF-7 breast cancer cells.
    • Results showed that specific concentrations resulted in significant DNA adduct formation, suggesting a direct link between compound exposure and genetic alterations .
  • Cytotoxicity Assessment :
    • A comparative analysis of various thioamide derivatives indicated that modifications to the phenyl groups significantly affected cytotoxicity profiles.
    • The study concluded that structural variations could enhance potency against specific cancer cell lines while minimizing toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces DNA adduct formation in MCF-7 cells
Enzyme InteractionAlters cytochrome P450 activity
CytotoxicityConcentration-dependent effects observed

Q & A

Q. How do structural modifications (e.g., substituent variations) affect bioactivity and mechanism of action?

  • Case study :
  • Methyl vs. halogen substituents : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance enzyme inhibition potency but reduce solubility .
  • Thioether vs. sulfone : Sulfone derivatives show higher metabolic stability but lower cell permeability .

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